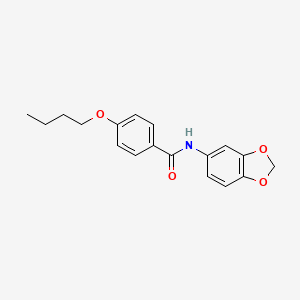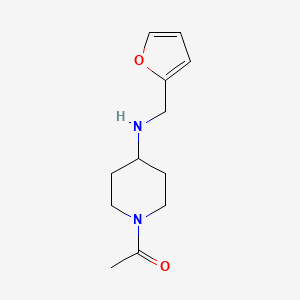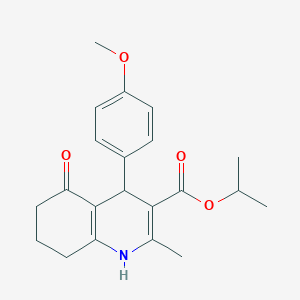![molecular formula C14H18N2O5 B4890946 methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate, also known as MNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MNB belongs to the class of nitroaromatic compounds, which are known for their diverse biological and chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and signaling pathways. methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to induce apoptosis in cancer cells by increasing the levels of ROS and activating the caspase pathway. It has also been reported to inhibit the activity of key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to have a range of biochemical and physiological effects. In cancer cells, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been reported to induce DNA damage, disrupt the cell cycle, and inhibit the expression of genes involved in cell proliferation. In inflammation, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In bacterial cells, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to disrupt the cell membrane and inhibit bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate in lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate. In medicine, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate could be further developed as a potential anti-cancer and anti-inflammatory agent. Its use as a pesticide in agriculture could also be explored further. In material science, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate could be used as a building block for the synthesis of novel materials with unique properties. Additionally, the mechanism of action of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate could be further elucidated to better understand its biological and chemical properties.
Métodos De Síntesis
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with isobutyl chloroformate to obtain the corresponding acid chloride. The acid chloride is then reacted with methylamine and sodium cyanoborohydride to yield methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate in high yield and purity. The synthesis method of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is well-established and widely used in the scientific community.
Aplicaciones Científicas De Investigación
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been extensively studied for its potential applications in various fields. In medicine, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In agriculture, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
methyl 3-nitro-5-(pentan-2-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-5-9(2)15-13(17)10-6-11(14(18)21-3)8-12(7-10)16(19)20/h6-9H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORNFVRCBGZSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4890867.png)

![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)

![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)

![3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)
![N-(5-fluoro-2-methylbenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4890932.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)